molecular formula C19H12Cl2N2S B5406973 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B5406973
M. Wt: 371.3 g/mol
InChI Key: XOAKDDALGBPOAK-RIYZIHGNSA-N
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Description

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Prop-2-enenitrile Moiety: This step involves the Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific electronic or optical properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylthiazole: Shares the dichlorophenyl and thiazole moieties but lacks the prop-2-enenitrile group.

    4-Methylphenylthiazole: Contains the methylphenyl and thiazole groups but does not have the dichlorophenyl group.

Uniqueness

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both dichlorophenyl and methylphenyl groups, along with the thiazole ring and prop-2-enenitrile moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c1-12-2-4-13(5-3-12)8-14(10-22)19-23-18(11-24-19)16-7-6-15(20)9-17(16)21/h2-9,11H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAKDDALGBPOAK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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